

# Drofenine hydrochloride acid sphingomyelinase inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

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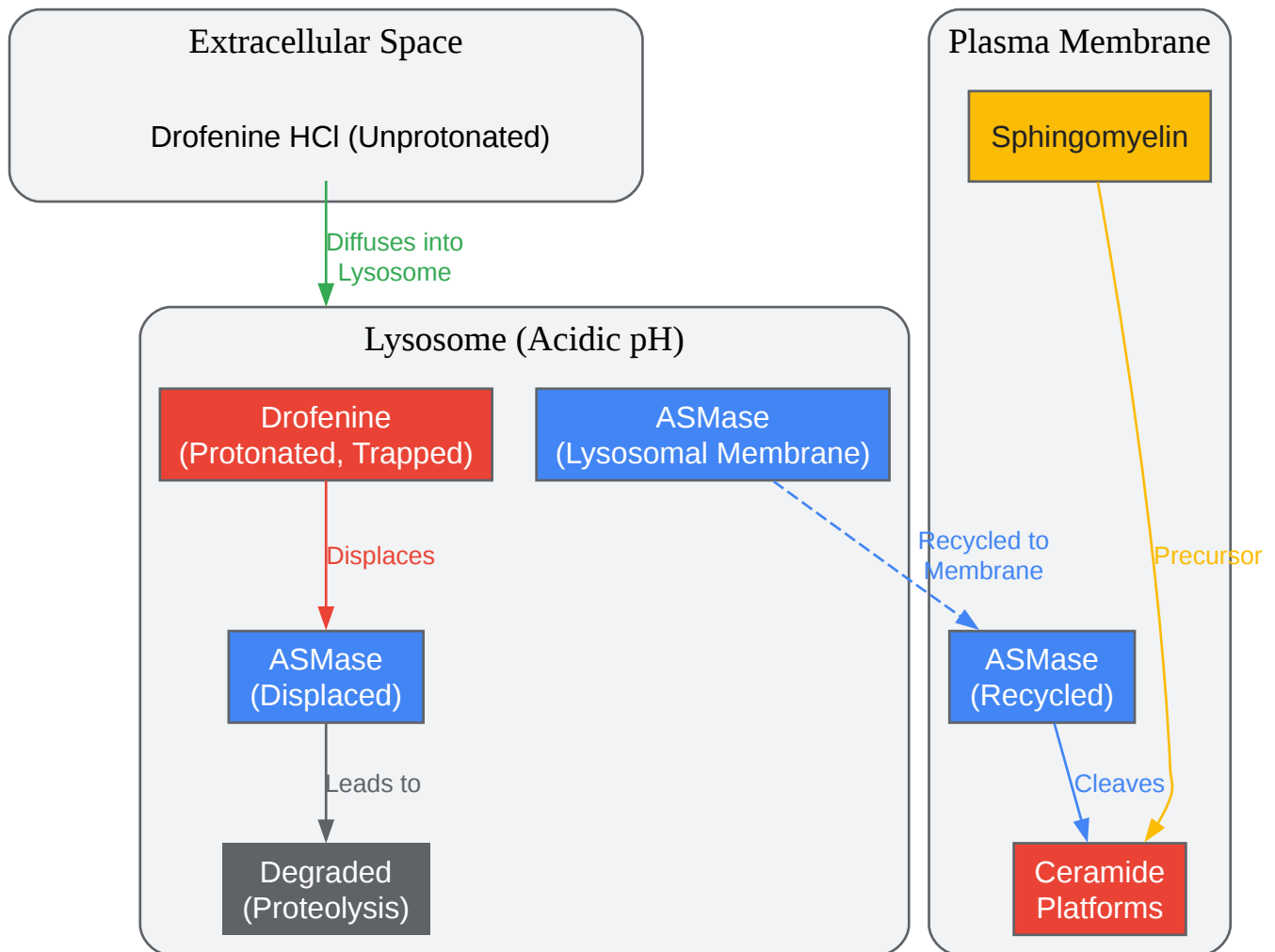
## Introduction to Acid Sphingomyelinase and FIASMAs

Acid Sphingomyelinase (ASMase) is a lysosomal enzyme encoded by the **SMPD1** gene and functions as a phospholipase C [1]. Its primary role is to catalyze the hydrolysis of **sphingomyelin** into **ceramide** and phosphorylcholine [1] [2]. This reaction is a critical switch in cellular signaling. Ceramide, the enzymatic product, aggregates within the plasma membrane to form distinct **ceramide-enriched membrane domains** [1]. These domains play a vital role in cellular processes, including facilitating the entry of pathogens like SARS-CoV-2 into cells and regulating stress-induced responses such as apoptosis [1] [2].

**FIASMAs (Functional Inhibitors of Acid Sphingomyelinase)** are a broad class of weakly basic, lipophilic compounds. They do not directly block the enzyme's active site. Instead, they accumulate within acidic compartments like lysosomes due to "acidic trapping," where they become protonated and can no longer cross the membrane [1]. This accumulation leads to the displacement of ASMase from the inner lysosomal membrane, resulting in its subsequent degradation and a functional reduction in cellular ASMase activity [1]. The potential therapeutic applications of FIASMAs are extensive, spanning from antiviral and anticancer treatments to the investigation of their effects on neurological and metabolic pathways [1] [2].

## Proposed Mechanism of Action for Drofenine Hydrochloride

While detailed molecular studies on **drofenine hydrochloride** are scarce, its classification as a FIASMA allows for a proposed mechanism based on the established behavior of this drug class. The following diagram illustrates this hypothesized cellular process.



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*Diagram 1: Hypothesized cellular mechanism of **drofenine hydrochloride** as a FIASMA. The drug passively diffuses into the lysosome, becomes protonated and trapped, leading to ASMase displacement and degradation, ultimately reducing ceramide platform formation.*

This functional inhibition of ASMase by drofenine results in reduced cellular ceramide levels. Given ceramide's role in facilitating viral entry, this mechanism suggests a potential therapeutic application for drofenine in conditions where ASMase activity is pathologically elevated [1].

## Quantitative Data on FIASMA Inhibitors

The relative potency of FIASMA compounds can be predicted by **in silico molecular docking analyses**, which calculate a docking score (S) representing the binding affinity to the ASMase enzyme [1]. A more negative score indicates higher predicted inhibition activity. The following table compares docking scores for drofenine and other selected FIASMAs.

**Table 1: Molecular Docking Scores of Selected FIASMA Compounds [1]**

Compound Name	Docking Score (S) (kcal/mol)	Relative Potency vs. Amiodarone
Dilazep	-12.58	Higher
Emetine	-11.65	Higher
Pimozide	-11.29	Higher
Carvedilol	-11.28	Higher
Mebeverine	-11.14	Higher
Cepharanthine	-11.06	Higher
Hydroxyzin	-10.96	Higher
Astemizole	-10.81	Higher
Sertindole	-10.55	Higher
Bepridil	-10.47	Higher
<b>Amiodarone (reference)</b>	<b>-10.43</b>	--
<i>Drofenine</i>	<i>Data Not Available</i>	<i>To be determined experimentally</i>

> **Note:** The specific docking score for drofenine was not available in the searched literature. Its activity as a FIASMA is inferred from its classification within this group. Researchers are advised to perform their own

molecular docking studies to obtain a quantitative score for drofenine.

The biological impact of ASMase inhibition is reflected in changes to key sphingolipid metabolites. The table below summarizes the effects of another stimulus, mitomycin C, on these metabolites in a hepatocellular carcinoma (HCC) cell line, illustrating the kind of data that can be obtained from lipidomic analysis.

**Table 2: Example Sphingolipid Metabolite Changes in Huh7.5 HCC Cells Following Mitomycin C Treatment (48 hours) [2]** *This table exemplifies the quantitative measurements relevant for assessing ASMase pathway activity.*

Sphingolipid Metabolite	Observed Change	Proposed Biological Consequence
Total Ceramide	Significant increase	Induction of apoptosis and reduced cell proliferation
Sphingosine	Significant increase	Precursor for ceramide and sphingosine-1-phosphate
Sphingosine-1-Phosphate (S1P)	Significant increase	May represent a compensatory pro-survival mechanism
Sphinganine	Significant increase	Indicates potential involvement of de novo synthesis pathway

## Detailed Experimental Protocols

### Protocol 1: In Vitro Assessment of ASMase Activity

This protocol outlines a method to measure ASMase activity in cell cultures treated with **drofenine hydrochloride**.

- **Objective:** To determine the inhibitory effect of **drofenine hydrochloride** on ASMase enzymatic activity in a cell-based system.

- **Materials:**

- Cell line: Human hepatoma cell lines (e.g., Huh7.5, HepG2) or primary human keratinocytes (HaCaT) [3] [2].
- Test compound: **Drofenine hydrochloride** (prepare a 10 mM stock solution in DMSO or assay buffer).
- Control: A known FIASMA (e.g., amiodarone, 10 mM stock in DMSO) and a vehicle control (DMSO).
- Assay Buffer: 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3 [3].
- Substrate: Fluorescently-labeled sphingomyelin (e.g., BODIPY-FL C12-Sphingomyelin).
- Lysis Buffer: Triton X-100 (0.1% v/v) in citrate-phosphate buffer (pH 5.0).
- Equipment: Microplate reader capable of fluorescence detection, cell culture incubator, centrifuge.

- **Procedure:**

- **Cell Culture and Treatment:** Seed cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and culture for 24 hours. Treat cells with a concentration range of **drofenine hydrochloride** (e.g., 1-100  $\mu$ M), a known FIASMA, and vehicle control for a predetermined time (e.g., 4-24 hours) [2].
- **Cell Lysis:** After treatment, remove the medium and lyse cells using ice-cold lysis buffer.
- **Reaction Setup:** Add the fluorescent sphingomyelin substrate to the lysates in a 96-well plate suitable for fluorescence measurement. Incubate the reaction at 37°C for 1-2 hours.
- **Fluorescence Measurement:** Terminate the reaction and measure the fluorescence (Ex/Em ~485/520 nm). The fluorescence intensity is proportional to the amount of hydrolyzed substrate and thus ASMase activity.
- **Data Analysis:** Normalize the fluorescence of treated samples to the vehicle control. Calculate the percentage inhibition and the half-maximal inhibitory concentration ( $IC_{50}$ ) using non-linear regression analysis.

## Protocol 2: Lipidomics Analysis of Sphingolipid Metabolites

This protocol describes the extraction and quantification of sphingolipids to confirm the functional downstream effects of ASMase inhibition.

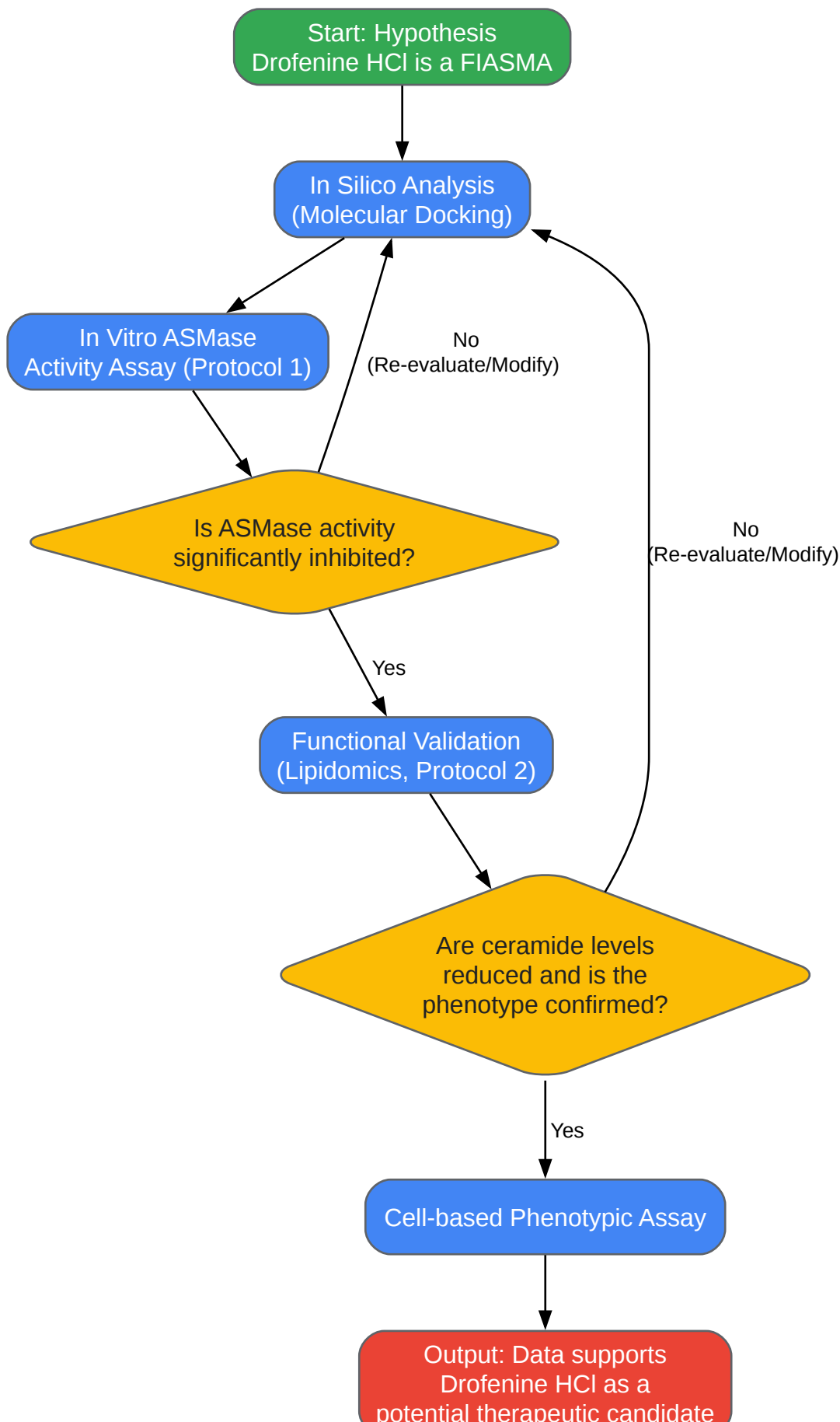
- **Objective:** To quantify changes in cellular levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P) following treatment with **drofenine hydrochloride**.

- **Materials:**

- Treated cells (from Protocol 4.1).
  - Internal Standards: Deuterated ceramide (e.g., d7-C16-Cer), deuterated sphingosine (d7-Sph), and deuterated S1P (d7-S1P).
  - Extraction Solvents: Methanol, chloroform, water (HPLC grade).
  - Equipment: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS), sonic bath, centrifuge, nitrogen evaporator.
- **Procedure:**
- **Lipid Extraction:** Scrape treated cells into a mixture of methanol:chloroform (2:1, v/v) containing the internal standards. Sonicate and centrifuge to pellet debris [2].
  - **Phase Separation:** Add chloroform and water to the supernatant to induce phase separation. The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
  - **LC-MS/MS Analysis:**
    - **Chromatography:** Reconstitute the dried lipids and separate them using a reverse-phase C18 column with a gradient of methanol/water/ammonium formate.
    - **Mass Spectrometry:** Analyze the eluent using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Use specific mass transitions for each analyte and its corresponding internal standard for quantification [2].
  - **Data Analysis:** Quantify analyte concentrations by comparing the peak area ratio (analyte/internal standard) to a standard curve generated from authentic standards. Normalize the data to the total protein content or cell count.

## Application Workflow in Drug Discovery Research

The following diagram outlines a logical workflow for integrating the above protocols into a drug discovery pipeline aimed at evaluating **drofenine hydrochloride**.



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Diagram 2: Proposed workflow for evaluating the FIASMA potential of **drofenine hydrochloride** in a drug discovery context.

## Conclusion and Future Perspectives

The classification of **drofenine hydrochloride** as a FIASMA presents a promising avenue for drug repurposing and mechanistic studies. While direct quantitative data on its ASMase inhibition is currently lacking, the established protocols for activity assays, lipidomic profiling, and the logical research workflow provide a solid foundation for experimental validation. Future work should focus on generating robust *in vitro* and *in vivo* data to confirm its efficacy and explore its therapeutic potential in diseases driven by aberrant ASMase/ceramide signaling, such as viral infections, cancer, and metabolic liver diseases [1] [2].

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